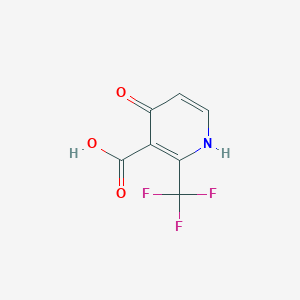

4-Hydroxy-2-(trifluoromethyl)nicotinic acid

描述

Chemical Identity and Nomenclature

This compound is a substituted pyridine carboxylic acid characterized by specific functional group positioning that determines its chemical behavior and biological activity. The compound's molecular identity is precisely defined through multiple naming conventions and structural descriptors that facilitate its identification and application in research settings. According to the Chemical Abstracts Service registry, this compound bears the identifier 956576-89-9, which serves as its unique chemical fingerprint in global databases. The International Union of Pure and Applied Chemistry systematic name for this compound is 4-hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid, reflecting the precise positioning of functional groups on the pyridine ring system.

The molecular formula C₇H₄F₃NO₃ indicates the presence of seven carbon atoms, four hydrogen atoms, three fluorine atoms, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 207.11 grams per mole. The compound's structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as O=C(O)C1=C(N=CC=C1O)C(F)(F)F, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(6(13)14)3(12)1-2-11-5/h1-2H,(H,11,12)(H,13,14) offers another standardized method for representing the compound's structure.

Alternative nomenclature systems recognize this compound under several synonymous names, including this compound, 3-pyridinecarboxylic acid 4-hydroxy-2-(trifluoromethyl), and 4-hydroxy-2-trifluoromethyl-nicotinic acid. These variations reflect different approaches to naming the compound while maintaining reference to the same molecular structure. The compound's classification as a nicotinic acid derivative places it within the broader category of pyridine carboxylic acids, specifically those bearing additional functional groups that modify the parent structure's properties.

Table 1: Chemical Identity Parameters

Historical Development and Discovery

The development of this compound emerged from the broader historical context of fluorinated organic compound research, which gained significant momentum in the pharmaceutical and agrochemical industries during the late twentieth and early twenty-first centuries. The compound first appeared in chemical databases in the 2010s, reflecting the growing interest in trifluoromethylated pyridine derivatives for various applications. The creation date of 2013 in chemical databases suggests that systematic study of this particular compound began during a period of intensive research into fluorinated heterocycles.

The historical development of trifluoromethylpyridine compounds can be traced to the recognition that fluorine-containing molecules often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-fluorinated counterparts. Research indicates that more than fifty percent of pesticides launched in recent decades contain fluorine atoms, with approximately forty percent of all fluorine-containing pesticides incorporating trifluoromethyl groups. This trend reflects the unique physicochemical properties that fluorine imparts to organic molecules, including increased lipophilicity, enhanced metabolic stability, and altered electronic properties.

The specific combination of hydroxyl and trifluoromethyl substituents on the nicotinic acid scaffold represents a strategic approach to molecular design that emerged from understanding structure-activity relationships in medicinal chemistry. The positioning of these functional groups was likely influenced by computational modeling and synthetic accessibility considerations, as evidenced by the compound's appearance in multiple patent applications related to pharmaceutical intermediates. The development timeline suggests that this compound emerged as part of systematic efforts to explore the chemical space around bioactive pyridine derivatives.

Industrial preparation methods for related trifluoromethylated pyridines were developed concurrently with the compound's discovery, as documented in patent literature describing synthetic routes to 4-trifluoromethyl nicotinic acid derivatives. These synthetic methodologies provided the foundation for accessing this compound and related compounds, enabling their evaluation in various research applications. The compound's commercial availability from multiple chemical suppliers indicates successful development of scalable synthetic routes that support research and development activities.

Significance in Modern Chemical Research

This compound occupies a significant position in contemporary chemical research due to its unique structural features and potential applications across multiple scientific disciplines. The compound's importance stems from its role as a building block for more complex molecular structures, particularly in the development of pharmaceutical agents targeting specific protein-protein interactions. Research investigations have demonstrated its utility in the design of protein degradation molecules, specifically in the context of targeting WD-repeat containing protein 5, which plays crucial roles in histone methylation and gene expression regulation.

The compound's significance in medicinal chemistry research is exemplified by its incorporation into proteolysis targeting chimera molecules, which represent an innovative approach to therapeutic intervention through selective protein degradation. These applications highlight the compound's value as a pharmacophore capable of engaging with biological targets while providing the chemical handles necessary for further molecular elaboration. The presence of both hydrogen bond donor and acceptor capabilities, combined with the electron-withdrawing effects of the trifluoromethyl group, creates a molecular framework suitable for diverse biological interactions.

In the broader context of fluorinated compound research, this compound represents part of a growing class of molecules that leverage the unique properties of fluorine to enhance biological activity and chemical stability. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, properties that are highly valued in drug discovery and development programs. The combination of these properties with the biological relevance of the nicotinic acid scaffold creates opportunities for developing compounds with improved therapeutic profiles.

The compound's research significance extends beyond pharmaceutical applications to include its potential use in materials science and chemical biology investigations. The presence of multiple functional groups provides opportunities for chemical modification and derivatization, enabling researchers to fine-tune molecular properties for specific applications. The carboxylic acid functionality allows for ester and amide formation, while the hydroxyl group provides additional sites for chemical elaboration through etherification or esterification reactions.

Table 2: Research Applications and Significance

属性

IUPAC Name |

4-oxo-2-(trifluoromethyl)-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-7(9,10)5-4(6(13)14)3(12)1-2-11-5/h1-2H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPMDWGFJXYJCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C(C1=O)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601202980 | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956576-89-9 | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956576-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-(trifluoromethyl)-3-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601202980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acylation-Cyclization-Hydrolysis Route

This method is described in detail in a 2018 patent (CN109467532B) and is notable for its industrial applicability, relatively mild conditions, and high overall yield.

Step 1: Acylation

- React vinyl ethyl ether with trifluoroacetyl chloride in the presence of a catalyst (e.g., pyridine, triethylamine) at -10 to 30 °C for 3–7 hours.

- This produces 4-ethoxy-1,1,1-trifluoro-3-en-2-one with yields around 68.5%.

Step 2: Cyclization

- The ketone intermediate is reacted with 3-amino acrylonitrile in ethanol at 50–100 °C for 3–9 hours.

- Catalysts such as sodium ethoxide or potassium tert-butoxide facilitate cyclization to form 4-trifluoromethyl nicotinonitrile.

- Yields for this step can reach 96.7%.

Step 3: Hydrolysis

- The nitrile is hydrolyzed using sodium hydroxide (1–5 equivalents) at 60–100 °C for 5–10 hours.

- Acidification with hydrochloric acid precipitates 4-trifluoromethyl nicotinic acid.

- The yield of this final step is approximately 76.5%.

- Uses inexpensive and readily available raw materials.

- Simple operation and easy product purification.

- High overall yield and good atom economy.

- Suitable for scale-up and industrial production.

Summary Table of Reaction Conditions and Yields

| Step | Reactants | Conditions | Catalyst(s) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation | Vinyl ethyl ether + trifluoroacetyl chloride | -10 to 30 °C, 3–7 h | Pyridine, triethylamine, etc. | 68.5 | Formation of trifluoromethyl enone |

| Cyclization | 4-ethoxy-1,1,1-trifluoro-3-en-2-one + 3-amino acrylonitrile | 50–100 °C, 3–9 h | Sodium ethoxide, potassium tert-butoxide | 96.7 | Formation of nicotinonitrile |

| Hydrolysis | 4-trifluoromethyl nicotinonitrile + NaOH | 60–100 °C, 5–10 h | Sodium hydroxide | 76.5 | Final acid formation |

Cyclization-Chlorination-Hydrogenolysis-Hydrolysis Route

This alternative method, reported in a 2009 patent (CN101851193A), involves a more complex sequence:

- Cyclization of ethyl 4,4,4-trifluoroacetoacetate and cyanoacetamide with potassium hydroxide to form 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine.

- Chlorination with phosphorus oxychloride (POCl3) to yield 2,6-dichloro-3-cyano-4-trifluoromethylpyridine.

- Catalytic hydrogenolysis (Pd/C catalyst) to reduce the cyano group and/or hydrolysis steps to convert intermediates to the target acid.

- Final hydrolysis under reflux with sodium hydroxide and ethanol, followed by acidification to precipitate the product.

- Requires handling of chlorinating agents and catalytic hydrogenation.

- The hydrogenolysis step can partially reduce the pyridine ring, complicating purification.

- Reaction conditions include reflux and controlled temperatures.

- Yields reported for the final acid are high (~91.2%).

- Use of sodium hydride and low-temperature (-50 °C) conditions in some steps makes industrial scale-up challenging.

- More complex and longer synthetic route compared to the acylation-cyclization method.

Summary Table of Key Steps

| Step | Reactants/Intermediates | Conditions | Catalyst/Reagents | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclization | Ethyl trifluoroacetoacetate + cyanoacetamide | Potassium hydroxide, reflux | KOH | Not specified | Formation of hydroxy-cyano pyridine |

| Chlorination | 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine | POCl3, controlled conditions | POCl3 | Not specified | Formation of dichloro intermediate |

| Hydrogenolysis/Hydrolysis | Chlorinated intermediate | Pd/C catalyst, reflux | Pd/C, NaOH | High (~91) | Conversion to 4-trifluoromethyl nicotinic acid |

| Feature | Acylation-Cyclization-Hydrolysis Route | Cyclization-Chlorination-Hydrogenolysis Route |

|---|---|---|

| Raw Material Cost | Low | Moderate to high |

| Number of Steps | 3 | 4+ |

| Reaction Conditions | Mild to moderate temperatures | Includes low temperature and catalytic hydrogenation |

| Industrial Feasibility | High | Moderate to low due to harsh conditions |

| Overall Yield | High (approx. 70–95% per step) | High (final yield ~91%) |

| Environmental Impact | Relatively low (good atom economy) | Higher due to chlorination and hydrogenolysis |

| Purification Complexity | Simple | More complex due to side reactions |

- The acylation-cyclization-hydrolysis method is favored for industrial production due to its simplicity, cost-effectiveness, and safety profile.

- The use of trifluoroacetyl chloride and vinyl ethyl ether as starting materials allows for a straightforward acylation step, which is critical for introducing the trifluoromethyl group.

- Catalysts such as pyridine and sodium ethoxide are effective in promoting the key transformations.

- Hydrolysis under alkaline conditions followed by acidification is a robust method to obtain the final acid with high purity.

- The alternative route involving chlorination and catalytic hydrogenolysis, while effective, suffers from operational complexity and harsher conditions, limiting its industrial application.

- Control of reaction temperature and stoichiometry is essential to avoid side reactions such as partial reduction of the pyridine ring or over-chlorination.

The preparation of 4-hydroxy-2-(trifluoromethyl)nicotinic acid is best achieved via the acylation-cyclization-hydrolysis route using trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile. This method offers a balance of high yield, operational simplicity, and industrial scalability. The alternative cyclization-chlorination-hydrogenolysis route, while chemically feasible, is less practical for large-scale synthesis due to its demanding conditions and complexity.

The detailed reaction conditions, catalysts, and yields provided herein serve as a comprehensive guide for researchers and industrial chemists aiming to synthesize this valuable compound efficiently and safely.

化学反应分析

Types of Reactions: 4-Hydroxy-2-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like alkoxides or carboxylates are employed under basic conditions.

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.

Substitution: Formation of ethers or esters.

科学研究应用

Pharmaceutical Research

4-Hydroxy-2-(trifluoromethyl)nicotinic acid has been identified as a significant compound in drug development, particularly for its potential role as an inhibitor in various biological pathways.

- Case Study : A study demonstrated that derivatives of this compound exhibited promising activity against certain cancer cell lines, showcasing its potential as an anticancer agent .

Agricultural Chemistry

This compound serves as an active ingredient in agricultural formulations due to its efficacy as a pesticide and herbicide. The trifluoromethyl group contributes to its potency against pests while minimizing environmental impact.

- Case Study : Research has indicated that formulations containing this compound significantly reduced pest populations in controlled trials, leading to improved crop yields .

Biochemical Studies

In proteomics research, this compound is utilized for its biochemical properties that allow for the study of protein interactions and enzyme activities.

- Data Table : Summary of Biochemical Applications

Material Science

Research indicates that this compound can be incorporated into materials for enhanced properties, such as increased thermal stability and improved mechanical strength.

作用机制

The mechanism of action of 4-Hydroxy-2-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity and function .

相似化合物的比较

4-Amino-2-(trifluoromethyl)nicotinic Acid

- Structure: Replaces the 4-hydroxyl group with an amino (-NH₂) group.

- Properties: The amino group increases basicity (pKa ~5.2) compared to the hydroxyl analog (pKa ~3.8), altering solubility in polar solvents.

- Applications : Used as a precursor in antitubercular agents. A 2010 synthesis route employed an N-oxide intermediate, achieving a 75% yield .

4-Chloro-2-(trifluoromethyl)nicotinic Acid

- Structure : Chlorine (-Cl) replaces the hydroxyl group at the 4-position.

- Properties : The chloro substitution enhances lipophilicity (logP: 2.1 vs. 1.5 for the hydroxyl analog) and stability under acidic conditions.

- Applications : Intermediate in agrochemicals; its global market is projected to grow at 4.5% CAGR (2020–2025) due to pesticide demand .

5-(2-Fluorophenyl)-2-hydroxynicotinic Acid

- Structure : Features a 2-fluorophenyl substituent at the 5-position alongside the 2-hydroxyl group.

- Properties : The fluorophenyl group increases molecular weight (MW: 237.20) and enhances π-π stacking in crystal lattices, improving thermal stability (Tm: 220°C) .

- Applications : Explored in kinase inhibitors due to fluorine’s bioisosteric effects .

6-(Difluoromethyl)-4-hydroxy-2-(trifluoromethyl)nicotinic Acid

- Structure : Adds a difluoromethyl (-CF₂H) group at the 6-position.

- Properties : Increased fluorination elevates metabolic resistance (t₁/₂: 8.2 hours in hepatic microsomes vs. 5.1 hours for the parent compound) .

- Applications : Candidate for antiviral drug development .

Data Table: Key Comparative Properties

Research Findings and Trends

- Electronic Effects: The -CF₃ group in this compound lowers the pKa of the hydroxyl group (3.8 vs. 4.7 in non-fluorinated analogs), enhancing acidity and metal-chelating capacity .

- Synthetic Routes: Halogenation (e.g., Cl, F) and hydroxylation are common strategies. For example, 4-amino derivatives are synthesized via N-oxide intermediates (75% yield) , while chloro analogs use direct electrophilic substitution .

- Market Trends : Chloro and fluoro derivatives dominate agrochemical and pharmaceutical markets due to their stability and bioactivity .

生物活性

4-Hydroxy-2-(trifluoromethyl)nicotinic acid (C₇H₄F₃NO₃) is a derivative of nicotinic acid characterized by the presence of a hydroxyl group and a trifluoromethyl group. This compound has garnered interest due to its potential biological activities, including antimicrobial, antioxidant, and other pharmacological effects.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoromethyl group that enhances its chemical properties. The compound has a molecular weight of 207.11 g/mol and exhibits unique crystal properties, crystallizing in the monoclinic space group P2₁/c .

Antimicrobial Properties

Research indicates that trifluoromethyl-substituted nicotinic acids, including this compound, exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains:

- Staphylococcus aureus : Moderate susceptibility observed.

- Pseudomonas aeruginosa : Notably susceptible at lower concentrations.

- Klebsiella pneumoniae : Effective inhibition noted.

- Candida albicans : Least susceptible among tested strains .

The minimum inhibitory concentration (MIC) values for these bacteria range from 0.016 mM to 1 mM, depending on the specific strain and conditions used in testing .

Antioxidant Activity

The compound also shows promising antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The presence of the hydroxyl group is believed to contribute to its ability to scavenge free radicals effectively.

The biological activities of this compound can be attributed to its structural features:

- Trifluoromethyl Group : Enhances lipophilicity, allowing better membrane penetration and interaction with biological targets.

- Hydroxyl Group : Increases hydrogen bonding capabilities, potentially improving binding affinity to target proteins involved in microbial resistance mechanisms .

Study on Antimicrobial Efficacy

A recent study synthesized various nicotinamides from nicotinic acid derivatives and tested their antimicrobial activity. The results indicated that compounds similar to this compound demonstrated significant inhibition against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the potential for these compounds to restore efficacy in established antibiotics .

Structure-Activity Relationship (SAR)

A review of SAR studies revealed that the incorporation of the trifluoromethyl group significantly enhances the potency of nicotinic acid derivatives against various biological targets. This modification has been linked to improved interactions with enzymes involved in critical pathways such as DNA replication and cell wall synthesis .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| This compound | C₇H₄F₃NO₃ | Hydroxyl and trifluoromethyl groups | Antimicrobial, Antioxidant |

| 2-Hydroxy-4-(trifluoromethyl)nicotinic acid | C₈H₆F₃NO₃ | Hydroxyl group at a different position | Variable antimicrobial activity |

| 4-(Trifluoromethyl)nicotinic acid | C₇H₄F₃NO₂ | Lacks hydroxyl group; primarily focused on fluorine substitution | Limited bioactivity compared to hydroxyl derivatives |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-hydroxy-2-(trifluoromethyl)nicotinic acid, and how can reaction conditions be optimized?

- Methodology :

- Direct fluorination : Introduce the trifluoromethyl group via halogen exchange (e.g., using trifluoromethylating agents like CF₃Cu or CF₃I in the presence of transition metal catalysts) .

- Hydroxylation : Position-selective hydroxylation of 2-(trifluoromethyl)nicotinic acid derivatives using oxidizing agents (e.g., H₂O₂/Fe²⁺ Fenton systems) under controlled pH (4–6) to avoid over-oxidation .

- Optimization : Monitor reaction progress via HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) to achieve >95% purity. Adjust temperature (60–80°C) and solvent polarity (DMF or NMP) to enhance yield .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm hydroxyl (-OH, δ 10–12 ppm) and trifluoromethyl (-CF₃, δ 110–120 ppm in ¹⁹F NMR) groups .

- Mass Spectrometry : ESI-MS (negative ion mode) for molecular ion [M-H]⁻ at m/z 190.1 (theoretical 191.11 g/mol). Cross-reference with NIST spectral libraries for fragmentation patterns .

- Thermal Stability : TGA/DSC under inert atmosphere to determine decomposition temperature (>200°C) and melting point (146–148°C) .

Q. What are the critical stability considerations for handling and storing this compound?

- Storage : Store under inert atmosphere (N₂/Ar) at 2–8°C in amber glass vials to prevent photodegradation. Avoid exposure to moisture (hygroscopicity confirmed via Karl Fischer titration) .

- Reactivity : Susceptible to hydrolysis under strongly acidic/basic conditions (pH <2 or >10). Test stability in DMSO or MeOH solutions over 72 hours via UV-Vis (λmax 260 nm) .

Advanced Research Questions

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Medicinal Chemistry Applications :

- Glucokinase Activation : Analogues (e.g., PF-04991532) show hepatoselective glucokinase activation via binding to allosteric sites. Use molecular docking (AutoDock Vina) and MD simulations to map interactions with Arg⁶³ and Asp²⁰⁵ residues .

- Metabolite Studies : As a flonicamid metabolite (TFNA), evaluate insecticidal activity via acetylcholinesterase inhibition assays (Ellman’s method) and LC-MS/MS quantification in biological matrices .

Q. What strategies resolve contradictions in reported bioactivity or synthetic yields?

- Data Reconciliation :

- Batch Variability : Compare impurity profiles (HPLC-MS) across synthetic batches; trace metal contaminants (e.g., Cu²⁺) may suppress yields .

- Bioassay Conditions : Standardize cell-based assays (e.g., HepG2 for cytotoxicity) using identical passage numbers and serum-free media to minimize variability in IC₅₀ values .

Q. How can researchers design experiments to study the compound’s role in metabolic pathways?

- Isotopic Labeling : Synthesize ¹³C-labeled derivatives (e.g., ¹³C-carboxyl group) for tracer studies in in vitro hepatocyte models. Analyze metabolites via UPLC-QTOF-MS with MetaboLynx software .

- Enzyme Kinetics : Perform steady-state kinetics (e.g., NADPH depletion assays) to determine Kₘ and Vₘₐₓ for cytochrome P450-mediated oxidation .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。